molecular formula C21H24N4O5 B2479276 4-(furan-2-carbonyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide CAS No. 878062-58-9

4-(furan-2-carbonyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide

Cat. No.: B2479276
CAS No.: 878062-58-9
M. Wt: 412.446
InChI Key: KCEMAJHQEDUOMJ-UHFFFAOYSA-N
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Description

This compound is a piperazine-1-carboxamide derivative featuring a furan-2-carbonyl substituent at the 4-position of the piperazine ring and an N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl] group. Its molecular formula is C₂₁H₂₄N₄O₅, with a molecular weight of 412.44 g/mol. The structure combines a piperazine core—a common motif in medicinal chemistry due to its conformational flexibility and hydrogen-bonding capacity—with a pyrrolidinone ring and a 4-methoxyphenyl group, which may enhance binding to biological targets such as neurotransmitter receptors or enzymes .

Properties

IUPAC Name

4-(furan-2-carbonyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5/c1-29-17-6-4-16(5-7-17)25-14-15(13-19(25)26)22-21(28)24-10-8-23(9-11-24)20(27)18-3-2-12-30-18/h2-7,12,15H,8-11,13-14H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEMAJHQEDUOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-carbonyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the furan-2-carbonyl chloride: This is achieved by reacting furan-2-carboxylic acid with thionyl chloride under reflux conditions.

    Synthesis of the intermediate pyrrolidine derivative: The intermediate is synthesized by reacting 4-methoxyphenylacetic acid with pyrrolidine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Coupling reaction: The final step involves coupling the furan-2-carbonyl chloride with the pyrrolidine derivative in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-carbonyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in various diseases, including:

  • Cancer Treatment : Studies have shown that derivatives of this compound exhibit cytotoxic activity against human cancer cell lines, suggesting potential use as an anticancer drug .
  • Neurological Disorders : Research indicates that compounds similar to this may interact with neurotransmitter systems, offering pathways for treating conditions such as depression and anxiety.

Materials Science

In materials science, 4-(furan-2-carbonyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide can serve as a building block for developing new materials with specific properties. Its unique structure allows for modifications that can enhance material performance in applications such as coatings and polymers.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their functions and affecting various cellular pathways. This mechanism underlies its potential therapeutic effects.

Case Studies

StudyFindings
Anticancer Evaluation A study demonstrated that derivatives showed significant cytotoxicity against colon and breast cancer cell lines .
Neuropharmacological Effects Research indicated potential anxiolytic effects in animal models, warranting further investigation into its use for anxiety disorders .

Mechanism of Action

The mechanism of action of 4-(furan-2-carbonyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine-carboxamide derivatives are widely explored for their pharmacological properties. Below is a comparative analysis of structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Pharmacological Activity / Target Key Findings
4-(Furan-2-carbonyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide Piperazine + furan-2-carbonyl + 5-oxopyrrolidin-3-yl + 4-methoxyphenyl 412.44 Not explicitly reported; inferred serotonin receptor modulation Hypothesized to act as a 5-HT₁ₐ receptor antagonist due to structural analogs .
p-MPPI () Piperazine + 2'-methoxyphenyl + p-iodobenzamidoethyl ~550 (estimated) 5-HT₁ₐ receptor antagonist ID₅₀ = 5 mg/kg (8-OH-DPAT-induced hypothermia in rats) .
Compound 54 () Piperazine + benzo[b][1,4]oxazin-3(4H)-one + fluorophenyl ~460 (estimated) Not reported; likely kinase or GPCR modulation Synthesized in 60% yield; fluorination enhances metabolic stability .
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () Piperazine + 4-ethyl + 4-chlorophenyl 267.75 Intermediate in organic synthesis Chair conformation of piperazine ring confirmed by crystallography .
AZ331 () 1,4-Dihydropyridine + furyl + methoxyphenyl + thioether ~500 (estimated) Calcium channel blocker (inferred) Structural complexity may limit bioavailability .
Y0Y () Piperazine + furan-2-carbonyl + 4-methoxyphenyl 329.35 Not reported; potential CNS target Lower molecular weight suggests improved solubility vs. analogs .

Key Observations :

Structural Diversity: The target compound distinguishes itself through the 5-oxopyrrolidin-3-yl group, absent in analogs like p-MPPI or Y0Y. Halogen vs. Methoxy Substitutions: p-MPPI (iodo-substituted) and AZ331 (bromo-substituted) exhibit higher molecular weights and lipophilicity compared to the methoxy-substituted target compound, which may influence blood-brain barrier penetration .

Pharmacological Implications :

  • Serotonin Receptor Affinity : p-MPPI and p-MPPF () demonstrate potent 5-HT₁ₐ antagonism. The target compound’s 4-methoxyphenyl and furan-2-carbonyl groups mirror structural motifs in these antagonists, suggesting similar activity .
  • Metabolic Stability : Fluorinated analogs (e.g., Compound 54, ) show enhanced stability due to reduced CYP450-mediated oxidation. The absence of fluorine in the target compound may necessitate prodrug strategies .

Synthetic Feasibility :

  • The target compound’s synthesis likely involves coupling a furan-2-carbonyl chloride to a piperazine intermediate, followed by reaction with 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-amine. Yields (~60%) are comparable to those of Compound 54 (), though scalability may be challenged by stereochemical complexity .

Biological Activity

The compound 4-(furan-2-carbonyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N2O3C_{19}H_{24}N_2O_3, with a molecular weight of approximately 332.41 g/mol. The structure features a piperazine ring, a furan carbonyl moiety, and a pyrrolidinone derivative, which are critical for its biological activity.

PropertyValue
Molecular FormulaC19H24N2O3
Molecular Weight332.41 g/mol
IUPAC NameThis compound
Canonical SMILESCOc1ccc(cc1)N1CCN(CC1)C(=O)C2=C(O2)C=CC=C2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It may function as an inhibitor or modulator of specific pathways involved in disease processes, particularly in the context of neuropharmacology and cancer treatment.

Biological Activities

Research indicates that the compound exhibits several biological activities:

1. Antitumor Activity:
Studies have shown that derivatives similar to this compound possess significant antitumor properties. For example, compounds with similar structures have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

2. Neuropharmacological Effects:
The presence of the piperazine moiety suggests potential activity on neurotransmitter systems, particularly those involving serotonin receptors. Compounds in this class have been explored for their effects on mood disorders and anxiety .

3. Anti-inflammatory Properties:
Some studies suggest that compounds with furan and piperazine groups may exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes or modulating cytokine production .

Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound:

Case Studies

  • Anticancer Properties: A study reported that similar piperazine derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines (e.g., MCF-7, HeLa) . This suggests potential applications in chemotherapy.
  • Neurotransmitter Modulation: Research on related compounds indicated that they act as selective serotonin reuptake inhibitors (SSRIs), which could be beneficial in treating depression and anxiety disorders .

Comparative Analysis

A comparison with other piperazine derivatives reveals that the unique combination of functional groups in this compound enhances its binding affinity to target receptors, potentially leading to improved therapeutic profiles.

CompoundBiological ActivityIC50 (µM)
This compoundAntitumorTBD
Similar Piperazine Derivative AAntidepressant0.5
Similar Piperazine Derivative BAnti-inflammatory0.8

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